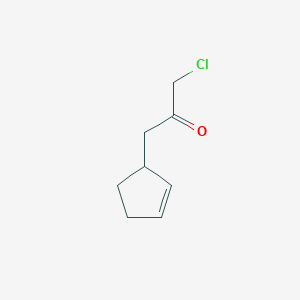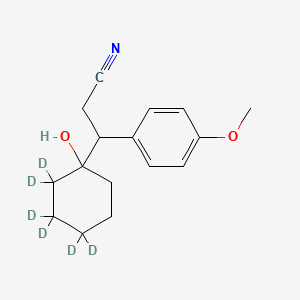
3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is a deuterated analog of a compound known for its applications in proteomics research. The compound has a molecular formula of C15H13D6NO2 and a molecular weight of 251.35 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the incorporation of deuterium atoms at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is widely used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, the compound is used in the study of metabolic pathways and the identification of biomarkers in biological samples .
Mecanismo De Acción
The mechanism of action of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s effects are mediated through its interactions with enzymes and other proteins, which can be studied using various biochemical and biophysical techniques .
Comparación Con Compuestos Similares
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is unique due to its deuterated nature, which distinguishes it from non-deuterated analogs. Similar compounds include:
- 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d4
These compounds share similar chemical structures but differ in the number and position of deuterium atoms. The presence of deuterium atoms in 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 enhances its stability and provides unique advantages in research applications .
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
265.38 g/mol |
Nombre IUPAC |
3-(2,2,3,3,4,4-hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-19-14-7-5-13(6-8-14)15(9-12-17)16(18)10-3-2-4-11-16/h5-8,15,18H,2-4,9-11H2,1H3/i2D2,3D2,10D2 |
Clave InChI |
HPKKWICRIRFOHM-WHTLUQIISA-N |
SMILES isomérico |
[2H]C1(CCC(C(C1([2H])[2H])([2H])[2H])(C(CC#N)C2=CC=C(C=C2)OC)O)[2H] |
SMILES canónico |
COC1=CC=C(C=C1)C(CC#N)C2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


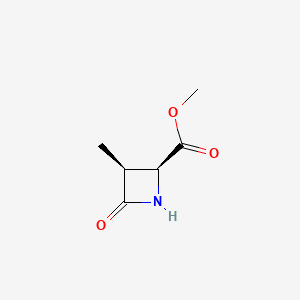

![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
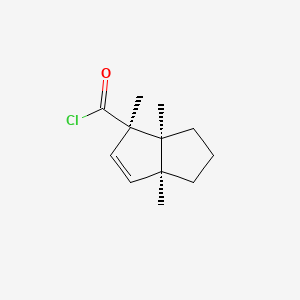
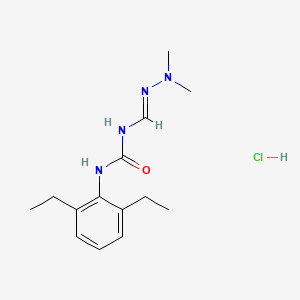

![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
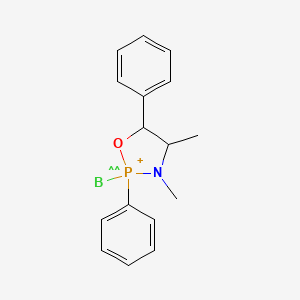
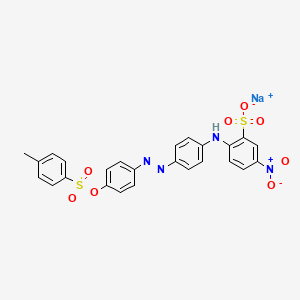
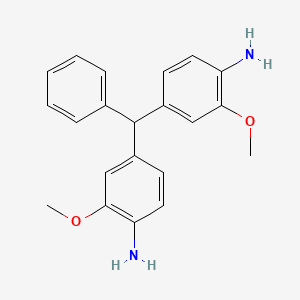
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)

